molecular formula C20H25NO4S2 B11401129 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11401129
M. Wt: 407.6 g/mol
InChI Key: WMLJTNQIQQUBPI-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, a 4-ethylphenoxy group, and a 3-methylthiophen-2-ylmethyl substituent. Such acetamides are often explored for pharmacological applications due to their balanced physicochemical properties and synthetic versatility .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials. Unfortunately, specific literature references for this compound are scarce, so I’ll provide a general outline:

    Thiophene Synthesis: Start by synthesizing the thiophene ring(s) using standard methods, such as the Gewald reaction or the Hantzsch synthesis.

    Ether Formation: Introduce the ether linkage by reacting the thiophene with an appropriate phenol (e.g., 4-ethylphenol).

    Amide Formation: Finally, form the amide bond by reacting the resulting phenolic ether with an appropriate carboxylic acid derivative (e.g., acetic acid chloride).

Industrial Production: Industrial-scale production methods are proprietary and not widely disclosed. companies likely optimize the synthetic route for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: The thiophene rings are susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The phenolic ether moiety can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve hydrogen peroxide or m-chloroperbenzoic acid.

Major products from these reactions include sulfoxides, sulfones, and substituted derivatives of the parent compound.

Scientific Research Applications

This compound finds applications across various scientific fields:

    Chemistry: It serves as a building block for designing novel materials due to its unique structure.

    Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) for potential therapeutic applications.

    Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, or antimicrobial effects.

    Industry: It may be used in the synthesis of specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

The precise mechanism of action remains an active area of research. its effects likely involve interactions with specific cellular targets or signaling pathways. Further studies are needed to elucidate these mechanisms.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Dioxidotetrahydrothiophene moiety
  • Ethylphenoxy substituent
  • Methylthiophen side chain

The molecular formula is C21H27N2O5SC_{21}H_{27}N_{2}O_{5}S with a molecular weight of approximately 421.5 g/mol. Its structural complexity suggests diverse chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Properties

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways. For instance, it may inhibit tumor cell proliferation by modulating signaling pathways associated with apoptosis and cell cycle regulation.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. It may inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

Initial findings indicate that this compound possesses antimicrobial properties against various pathogens. Its effectiveness appears to be related to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may:

  • Bind to specific receptors or enzymes, thereby altering their activity.
  • Induce oxidative stress in target cells, leading to apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the dioxidotetrahydrothiophene core.
  • Introduction of the ethylphenoxy group.
  • Attachment of the methylthiophen side chain.

Optimized industrial methods may utilize continuous flow synthesis to enhance yield and purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential therapeutic applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell lines by related thiophene derivatives.
Study BAnti-inflammatoryShowed reduction in IL-6 and TNF-alpha levels in animal models treated with similar compounds.
Study CAntimicrobialReported effectiveness against E. coli and S. aureus using derivatives with similar structural motifs.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide

  • Structural Differences: Benzyl substituent: 2-Fluorobenzyl vs. 3-methylthiophen-2-ylmethyl in the target compound. Phenoxy group: 4-Isopropylphenoxy vs. 4-ethylphenoxy.
  • The bulkier isopropyl group in the phenoxy moiety may reduce solubility compared to the ethyl group .

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide

  • Structural Differences: Benzyl substituent: 4-Chlorobenzyl vs. 3-methylthiophen-2-ylmethyl. Phenoxy group: 2-Methoxyphenoxy vs. 4-ethylphenoxy.
  • Impact: The 4-chlorobenzyl group increases hydrophobicity and may enhance membrane permeability. The ortho-methoxy group in the phenoxy moiety could sterically hinder rotational freedom, affecting conformational stability .

2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences :
    • Core structure : Lacks the sulfone-containing tetrahydrothiophene ring.
    • Substituents : Features a thiazole ring and 4-chlorophenyl group.
  • Absence of the sulfone group reduces polarity, which may compromise metabolic stability .

N-(4-Nitrophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide

  • Structural Differences: Core structure: Contains a dioxothiazolidinylidene group instead of the sulfone-tetrahydrothiophene. Substituents: 4-Nitrophenyl and methoxy-phenoxy groups.
  • Impact: The dioxothiazolidinylidene group introduces keto-enol tautomerism, which may influence redox properties.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C₂₁H₂₅NO₅S₂ 1,1-Dioxidotetrahydrothiophen-3-yl, 4-ethylphenoxy, 3-methylthiophen-2-ylmethyl Balanced lipophilicity, sulfone-enhanced stability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide C₂₂H₂₄FNO₅S 2-Fluorobenzyl, 4-isopropylphenoxy Increased steric bulk, fluorinated H-bonding potential
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide C₂₀H₂₂ClNO₅S 4-Chlorobenzyl, 2-methoxyphenoxy Enhanced hydrophobicity, ortho-methoxy conformational restriction
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₉ClN₂OS Thiazol-2-yl, 4-chlorophenyl Thiazole-mediated H-bonding, lower metabolic stability
N-(4-Nitrophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide C₁₉H₁₅N₃O₇S Dioxothiazolidinylidene, 4-nitrophenyl Redox-active tautomerism, strong electron-withdrawing effects

Research Findings and Implications

  • Sulfone-Containing Derivatives (e.g., target compound and ): Exhibit improved metabolic stability due to sulfone groups resisting oxidative degradation. Substituent variations (e.g., ethyl vs. isopropyl phenoxy) modulate solubility and binding pocket compatibility.
  • Thiazole/Thiophene Derivatives (e.g., ):
    • Thiazole rings enhance H-bonding but lack the sulfone’s stabilizing effect.
    • Thiophene-methyl groups (target compound) improve aromatic interactions without excessive hydrophobicity.
  • Dioxothiazolidinylidene Derivatives (e.g., ):
    • Unique redox properties may suit applications in enzyme inhibition or prodrug design.

Properties

Molecular Formula

C20H25NO4S2

Molecular Weight

407.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO4S2/c1-3-16-4-6-18(7-5-16)25-13-20(22)21(12-19-15(2)8-10-26-19)17-9-11-27(23,24)14-17/h4-8,10,17H,3,9,11-14H2,1-2H3

InChI Key

WMLJTNQIQQUBPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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